Synthesis Efficiency: 99% Conversion with 61% Selectivity from Methallyl Acetate
In a patented oxidative acetoxylation process, the target compound is synthesized directly from methallyl acetate with 99% conversion and 61% selectivity, achieving a production efficiency of 1.14 g(product)/{g(catalyst)·hr}. This is contrasted with an alternative route starting from pentaerythritol tetraacetate, which yields the same diacetate at only approximately 10% of theory based on the starting material, highlighting the stark yield advantage of the methallyl acetate pathway. [1]
| Evidence Dimension | Synthesis efficiency (yield and productivity) |
|---|---|
| Target Compound Data | 99% conversion, 61% selectivity, 7.3 g isolated yield (42 mmol), 1.14 g(product)/g(catalyst)/hr from methallyl acetate |
| Comparator Or Baseline | Approximately 10% yield from pentaerythritol tetraacetate (thermolytic route) |
| Quantified Difference | Approximately 6-fold higher yield for the methallyl acetate route; catalyst-specific productivity quantifies process efficiency advantage |
| Conditions | Autoclave, 140 °C, 90 atm (O₂/N₂=8/92), 5 h, with catalyst 2 and acetic acid |
Why This Matters
The defined productivity metric provides a direct, quantifiable basis for cost-of-goods assessment when selecting a procurement source or scaling up.
- [1] BASF AG. (1991). U.S. Patent No. 5,124,488. Preparation of 2-methylenepropane-1,3-diol dicarboxylates. (Yield of diacetate ~10% based on pentaerythritol tetraacetate). View Source
